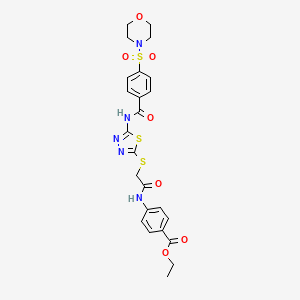![molecular formula C23H20N2O2S2 B2686604 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941902-65-4](/img/structure/B2686604.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide” is a compound that contains a benzothiazole core, which is a heterocyclic organic compound that possesses a wide range of properties and applications . Benzothiazole has been used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .
Synthesis Analysis
The synthesis of similar compounds has been achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .Applications De Recherche Scientifique
Luminescent Properties and White Light Emission
Research on benzothiazole derivatives, such as N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide, has demonstrated their potential in the field of luminescence. A study by Fengxian Lu et al. (2017) on three benzothiazole derivatives highlighted their absorption maxima and emission regions, attributing differences to an excited-state intramolecular proton transfer (ESIPT) process. These compounds exhibit bright blue-violet, green, and orange emission, which together can produce white light. By doping these compounds into a polymer matrix, white-light emission with desirable chromaticity coordinates was achieved, suggesting their utility in white-light-emitting devices (Lu et al., 2017).
Photosensitizers in Photodynamic Therapy
Benzothiazole derivatives are also explored for their applications in photodynamic therapy (PDT), a treatment modality for cancer. M. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole derivative groups, exhibiting significant singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in PDT for cancer treatment, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Anticancer and Antioxidant Activities
A study by I. Tumosienė et al. (2020) on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including those with benzothiazole, showcased their antioxidant and anticancer activities. Certain derivatives displayed antioxidant activity surpassing that of ascorbic acid and demonstrated cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Antimicrobial and Cytotoxic Activities
New thiazole derivatives, including those with benzothiazole, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Sam Dawbaa et al. (2021) found that certain derivatives showed high antibacterial and anticandidal effects against various pathogenic strains and displayed cytotoxic activity against human leukemia cells, suggesting their potential as antimicrobial and anticancer agents (Dawbaa et al., 2021).
Mécanisme D'action
While the exact mechanism of action for “N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide” is not available, benzothiazole derivatives have shown a wide range of biological activities. For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c1-27-16-10-12-17(13-11-16)28-15-14-22(26)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)29-23/h2-13H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAOZPXKSQMJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


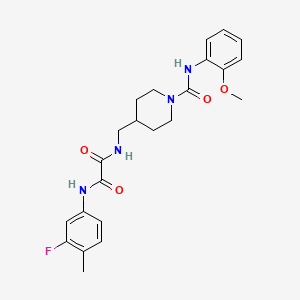
![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)

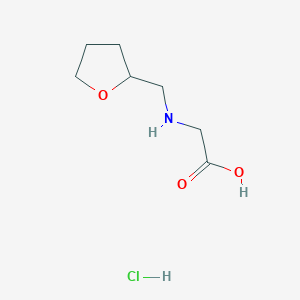
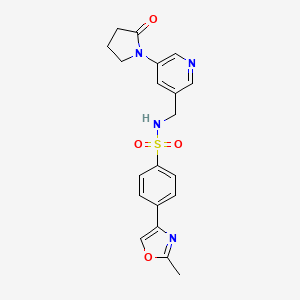
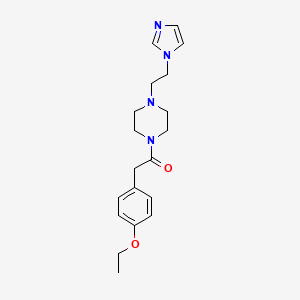
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)
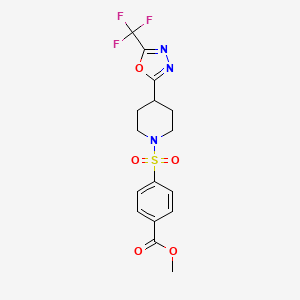
![5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686536.png)
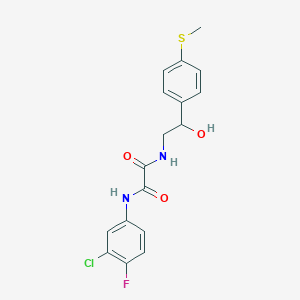
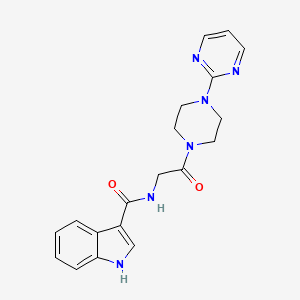
![N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2686542.png)
